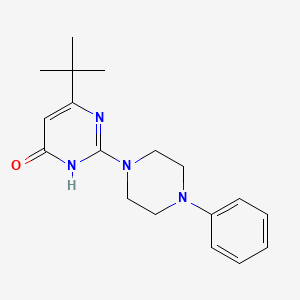
6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as TBP or TBPB, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which gives it a range of biological and biochemical properties.
Mécanisme D'action
The exact mechanism of action of 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not yet fully understood, but it is thought to act by modulating the activity of key signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes involved in these pathways, leading to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, as well as modulate the activity of key neurotransmitters in the brain. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its ability to selectively target specific signaling pathways, making it a valuable tool for studying the underlying mechanisms of disease. However, one limitation of using 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, including the development of new synthetic methods for producing this compound, as well as the identification of new applications in the fields of cancer research and neuroscience. Additionally, further studies are needed to fully elucidate the mechanism of action of 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and to determine its potential as a therapeutic agent for a range of diseases.
Méthodes De Synthèse
The synthesis of 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves several steps, including the reaction of 4-phenyl-1-piperazine with tert-butyl isocyanate, followed by the addition of 2-chloro-4,6-dimethoxypyrimidine. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
Applications De Recherche Scientifique
6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been widely used in scientific research due to its ability to modulate a range of biological processes. One of the most promising applications of 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-tert-butyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-18(2,3)15-13-16(23)20-17(19-15)22-11-9-21(10-12-22)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRSUAGTUWCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6129457.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6129460.png)
![2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129466.png)
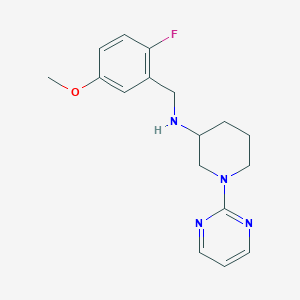
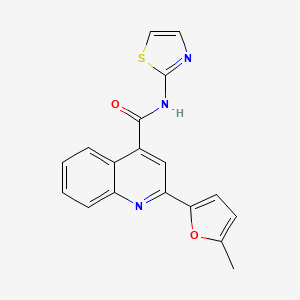
![[7-(1-ethyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethyl-2-thienyl)methanone](/img/structure/B6129484.png)
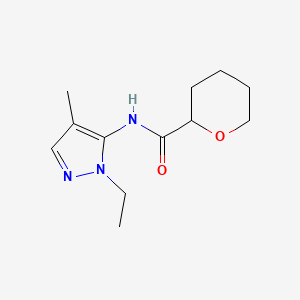
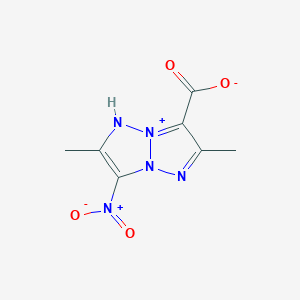
![N-{2-[(3-chloro-2-thienyl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6129501.png)
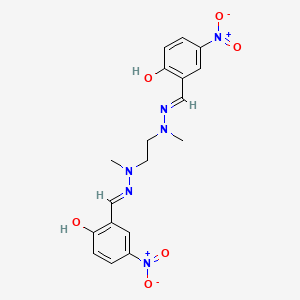
![4-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6129540.png)
![4-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6129542.png)
![2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide](/img/structure/B6129548.png)